molecular formula C11H13N3O5 B14337004 1-(2,4-Dinitrophenyl)-1-oxo-1lambda~5~-piperidine CAS No. 110210-07-6

1-(2,4-Dinitrophenyl)-1-oxo-1lambda~5~-piperidine

Cat. No.: B14337004
CAS No.: 110210-07-6
M. Wt: 267.24 g/mol
InChI Key: ITHXFLSMUFFIGK-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)piperidine 1-oxide is a chemical compound with the molecular formula C11H13N3O4 and a molecular weight of 251.2386 It is characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group and an oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitrophenyl)piperidine 1-oxide typically involves the reaction of piperidine with 2,4-dinitrochlorobenzene under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the 2,4-dinitrochlorobenzene, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 1-(2,4-Dinitrophenyl)piperidine 1-oxide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitrophenyl)piperidine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,4-Dinitrophenyl)piperidine 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)piperidine 1-oxide involves its interaction with various molecular targets. The nitro groups act as electron-withdrawing substituents, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in nucleophilic aromatic substitution reactions, where the compound can form intermediates such as Meisenheimer complexes . Additionally, the oxide functional group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

110210-07-6

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)-1-oxidopiperidin-1-ium

InChI

InChI=1S/C11H13N3O5/c15-12(16)9-4-5-11(10(8-9)13(17)18)14(19)6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

InChI Key

ITHXFLSMUFFIGK-UHFFFAOYSA-N

Canonical SMILES

C1CC[N+](CC1)(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-]

Origin of Product

United States

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